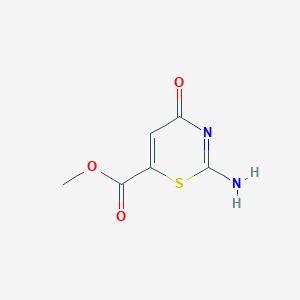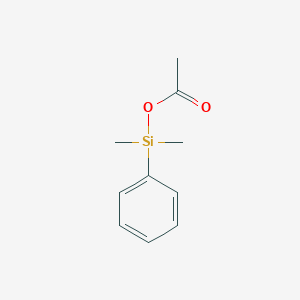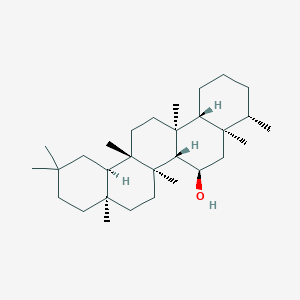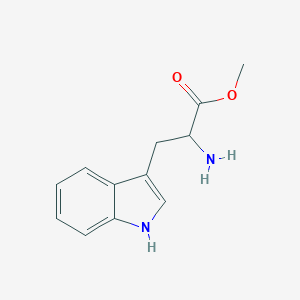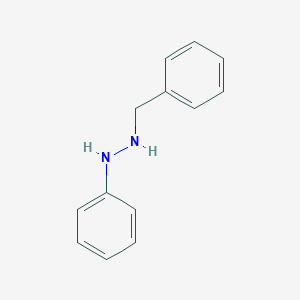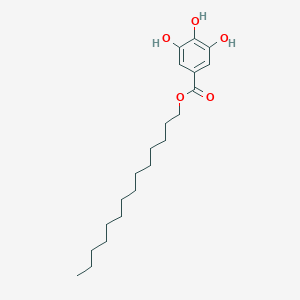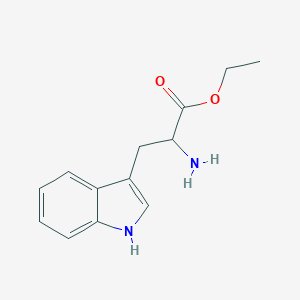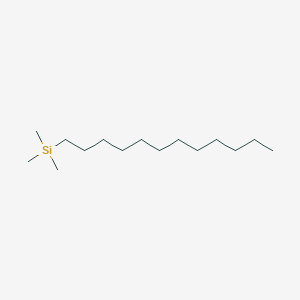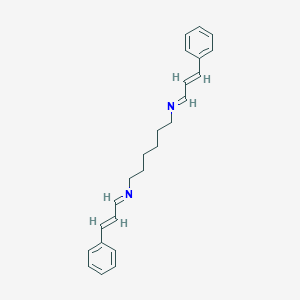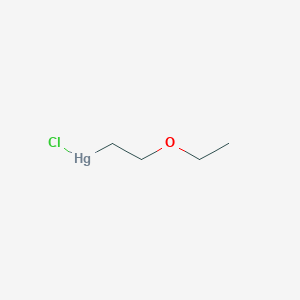
2-Ethoxyethylmercury chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxyethylmercury chloride, also known as EEMC, is a chemical compound that belongs to the family of organomercury compounds. It is widely used in scientific research for its unique properties and has been studied extensively for its potential applications in various fields.
Applications De Recherche Scientifique
2-Ethoxyethylmercury chloride has been extensively used in scientific research for its unique properties. It is a potent inhibitor of the enzyme protein-tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism. 2-Ethoxyethylmercury chloride has been studied for its potential applications in the treatment of diabetes and obesity. It has also been used as a fluorescent probe for the detection of mercury ions in environmental samples and biological systems.
Mécanisme D'action
2-Ethoxyethylmercury chloride inhibits PTP1B by binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. This leads to an increase in insulin signaling and glucose uptake in cells, which can improve glucose metabolism and reduce insulin resistance. The mechanism of action of 2-Ethoxyethylmercury chloride has been studied in detail using various biochemical and biophysical techniques, including X-ray crystallography and molecular dynamics simulations.
Effets Biochimiques Et Physiologiques
2-Ethoxyethylmercury chloride has been shown to improve glucose metabolism and reduce insulin resistance in animal models of diabetes and obesity. It has also been shown to have anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress and inflammation. However, 2-Ethoxyethylmercury chloride can also be toxic to cells at high concentrations, and its long-term effects on human health are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethoxyethylmercury chloride has several advantages for lab experiments, including its high potency and selectivity for PTP1B inhibition, its fluorescent properties for mercury ion detection, and its relatively simple synthesis method. However, 2-Ethoxyethylmercury chloride can also be toxic to cells at high concentrations, which can limit its use in some experiments. Additionally, the potential health risks associated with 2-Ethoxyethylmercury chloride exposure should be carefully considered when handling this compound in the lab.
Orientations Futures
There are several future directions for research on 2-Ethoxyethylmercury chloride. One area of interest is the development of 2-Ethoxyethylmercury chloride-based therapies for the treatment of diabetes and obesity. Another area of interest is the optimization of 2-Ethoxyethylmercury chloride synthesis methods to yield higher-purity compounds with fewer impurities. Additionally, the potential health risks associated with 2-Ethoxyethylmercury chloride exposure should be further studied to ensure safe handling of this compound in the lab. Finally, the use of 2-Ethoxyethylmercury chloride as a fluorescent probe for mercury ion detection can be further explored for environmental monitoring and biological imaging applications.
Conclusion:
In conclusion, 2-Ethoxyethylmercury chloride is a unique and potent organomercury compound that has been extensively studied for its scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2-Ethoxyethylmercury chloride has the potential to be a valuable tool for the development of novel therapies and environmental monitoring applications, but its potential health risks should be carefully considered when handling this compound in the lab.
Méthodes De Synthèse
2-Ethoxyethylmercury chloride can be synthesized through the reaction between ethylene oxide and mercuric chloride. The reaction takes place in the presence of a catalyst, such as sodium hydroxide, and the resulting product is purified through distillation or recrystallization. The synthesis method is relatively straightforward and has been optimized over the years to yield high-purity 2-Ethoxyethylmercury chloride.
Propriétés
Numéro CAS |
124-01-6 |
|---|---|
Nom du produit |
2-Ethoxyethylmercury chloride |
Formule moléculaire |
C4H9ClHgO |
Poids moléculaire |
309.16 g/mol |
Nom IUPAC |
chloro(2-ethoxyethyl)mercury |
InChI |
InChI=1S/C4H9O.ClH.Hg/c1-3-5-4-2;;/h1,3-4H2,2H3;1H;/q;;+1/p-1 |
Clé InChI |
SKJHMLZNOHLSOK-UHFFFAOYSA-M |
SMILES |
CCOCC[Hg]Cl |
SMILES canonique |
CCOCC[Hg]Cl |
Autres numéros CAS |
124-01-6 |
Pictogrammes |
Acute Toxic; Health Hazard; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




